molecular formula C8H8BrN B2810097 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 1256819-57-4

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B2810097
CAS No.: 1256819-57-4
M. Wt: 198.063
InChI Key: MQAODUBQMCJOEQ-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[c]pyridine ring system

Scientific Research Applications

Mechanism of Action

The addition of alkylating agents to the reaction mixture leads to the production of thioesters . These, by aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, are converted into various end products .

Future Directions

Considering the high practical importance of cyclopenta[b]pyridine derivatives, the promise of domino reactions for organic synthesis, further studies of multicomponent condensations are suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to the presence of the bromine atom, which can be selectively modified to create a wide range of derivatives with diverse properties and applications.

Properties

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAODUBQMCJOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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